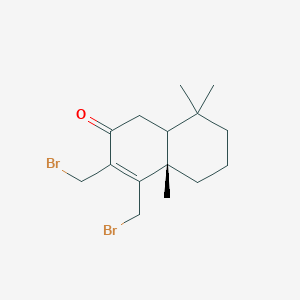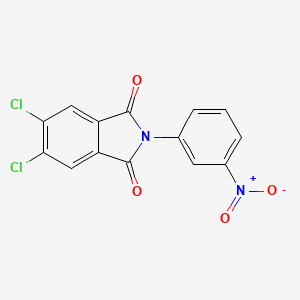![molecular formula C15H7F7I2N2O B11542599 (1Z)-1-(3,5-diiodo-2-methoxybenzylidene)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B11542599.png)
(1Z)-1-(3,5-diiodo-2-methoxybenzylidene)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1Z)-1-(3,5-diiodo-2-methoxybenzylidene)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-(3,5-diiodo-2-methoxybenzylidene)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine typically involves multi-step organic reactions. The initial step often includes the iodination of a methoxybenzylidene precursor, followed by the introduction of the tetrafluorophenyl group through a series of substitution reactions. The final step involves the formation of the hydrazine linkage under controlled conditions, such as the use of specific catalysts and solvents to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures is essential to ensure the consistency of the final product.
化学反応の分析
Types of Reactions
(1Z)-1-(3,5-diiodo-2-methoxybenzylidene)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives with altered functional groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives
科学的研究の応用
(1Z)-1-(3,5-diiodo-2-methoxybenzylidene)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: Used in the development of advanced materials and chemical products with specialized properties.
作用機序
The mechanism of action of (1Z)-1-(3,5-diiodo-2-methoxybenzylidene)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and functional groups enable it to form strong interactions with proteins, enzymes, and other biomolecules, potentially inhibiting or modulating their activity. These interactions can lead to various biological effects, making the compound a valuable tool in research and therapeutic applications.
類似化合物との比較
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with applications in organic synthesis.
Benzyl (S)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate:
Uniqueness
What sets (1Z)-1-(3,5-diiodo-2-methoxybenzylidene)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine apart is its unique combination of halogen atoms and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in various fields of research and industry.
特性
分子式 |
C15H7F7I2N2O |
|---|---|
分子量 |
618.03 g/mol |
IUPAC名 |
N-[(Z)-(3,5-diiodo-2-methoxyphenyl)methylideneamino]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C15H7F7I2N2O/c1-27-14-5(2-6(23)3-7(14)24)4-25-26-13-11(18)9(16)8(15(20,21)22)10(17)12(13)19/h2-4,26H,1H3/b25-4- |
InChIキー |
OMSKPHWZURFKFJ-UJOWUYHQSA-N |
異性体SMILES |
COC1=C(C=C(C=C1I)I)/C=N\NC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F |
正規SMILES |
COC1=C(C=C(C=C1I)I)C=NNC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(2-hydroxy-5-iodophenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B11542519.png)

![Ethyl 6-methyl-2-oxo-4-{2-[2-oxo-2-(piperidin-1-yl)ethoxy]naphthalen-1-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11542523.png)
![2-Ethoxy-4-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11542531.png)
![2-(4-Methoxy-3-nitrophenyl)-3-[(4-methoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B11542546.png)
![N,N'-bis[2-(4-fluorophenoxy)ethyl]naphthalene-1,5-disulfonamide](/img/structure/B11542552.png)
![2,2'-[(4-cyano-1,2-thiazole-3,5-diyl)disulfanediyl]bis(N-cyclopropylacetamide)](/img/structure/B11542557.png)

![N'-[(E)-(4-Hydroxy-3-methoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11542560.png)

![(1E)-1-[1-(biphenyl-4-yl)-2-phenylethylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11542573.png)
![N-(4-chlorophenyl)-2-[1,5-dimethyl-3-(methylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B11542585.png)
![(3E)-N-(4-bromophenyl)-3-{2-[(3-methylphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11542590.png)
![2-methyl-N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11542597.png)
